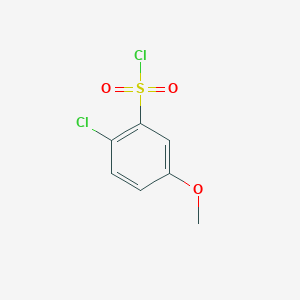

2-chloro-5-methoxybenzene-1-sulfonyl chloride

Description

The exact mass of the compound 2-Chloro-5-methoxybenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYPBQBXNTXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942262 | |

| Record name | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201935-41-3 | |

| Record name | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-chloro-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3), a key reagent in modern organic and medicinal chemistry. We will explore its fundamental chemical and physical properties, outline common synthetic pathways, and delve into its core reactivity, with a particular focus on its application as a versatile building block for the synthesis of complex sulfonamides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, reactivity, and strategic implementation of this compound in complex synthetic workflows.

Core Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic sulfonyl chloride. The strategic placement of the chloro and methoxy groups on the benzene ring significantly influences its reactivity and solubility, making it a valuable intermediate.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 201935-41-3 | [2][3][4][5] |

| IUPAC Name | This compound | [6] |

| Synonym(s) | 2-chloro-5-methoxybenzenesulfonyl chloride | [6] |

| Molecular Formula | C₇H₆Cl₂O₃S | [2][3][5] |

| Molecular Weight | 241.09 g/mol | [2][3][5] |

| Appearance | Crystalline Powder / Solid | [5][7] |

| Melting Point | 42-43 °C | [3] |

| Purity | Typically ≥95% | [3][8] |

Spectroscopic Profile

Full characterization via spectroscopic methods is essential for confirming the identity and purity of this compound. While raw spectral data is typically provided by the supplier upon request[9], the expected profile is as follows:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the three aromatic protons, each showing distinct splitting patterns (doublets and doublet of doublets) due to their ortho- and meta-coupling. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed in the upfield region, typically around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons (four protonated, two quaternary) and one for the methoxy carbon. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum is dominated by strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately two-thirds of the M⁺ peak, which is indicative of the two chlorine atoms.

Synthesis and Manufacturing

The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry.[1] For this compound, the most direct and common approach is the electrophilic chlorosulfonation of the corresponding substituted benzene precursor, 4-chloroanisole.

The causality of this pathway is rooted in the principles of electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The sulfonation occurs ortho to the strongly activating methoxy group.

This reaction is typically performed by treating 4-chloroanisole with an excess of chlorosulfonic acid, often with careful temperature control to minimize side reactions like sulfone formation.[10][11] Alternative routes may involve the diazotization of 2-amino-5-chloroanisole followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.[12]

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group.[13] The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][14]

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The most prominent application of this reagent is in the synthesis of sulfonamides. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for forming the sulfonamide linkage, a critical pharmacophore in numerous approved drugs.[15][16]

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The sulfonamide motif is prevalent in kinase inhibitors, where it often acts as a hydrogen bond donor or acceptor, contributing to the ligand's binding affinity and selectivity.[17] this compound has been successfully employed as a key building block in the synthesis of novel indazole-sulfonamide compounds.[18] These compounds were subsequently identified through molecular docking studies as having a strong binding affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a significant target in cancer therapy, demonstrating the reagent's direct applicability in developing potential anti-cancer agents.[18]

Field-Proven Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of N-benzyl-2-chloro-5-methoxybenzenesulfonamide, a representative reaction that demonstrates the utility of the title compound.

Objective: To synthesize a model sulfonamide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.05 eq) over 10-15 minutes. The slight excess of the amine ensures complete consumption of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Dry the isolated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2-chloro-5-methoxybenzenesulfonamide.

Safety and Handling

As a reactive sulfonyl chloride, this compound is classified as corrosive and requires careful handling in a controlled laboratory environment.[3][19] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid upon contact with water.[1][13]

| Hazard Information | Precautionary Measures |

| GHS Pictogram | |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Handling | Use only in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid breathing dust. Wash hands thoroughly after handling.[22] |

| Storage | Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[20][22] Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[21] |

| First Aid | Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[19][20][21] |

This is a summary of hazards. Always consult the full Safety Data Sheet (SDS) before use.[19]

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its well-defined structure and predictable reactivity, primarily with nucleophiles to form sulfonamides, make it an indispensable tool for synthetic chemists. Its successful application in the development of potential kinase inhibitors underscores its importance in medicinal chemistry and drug discovery programs. Proper understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for its safe and effective utilization in research and development.

References

-

Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

- Google Patents. (n.d.). AT360505B - METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES.

-

Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 22952-32-5. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubMed. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

PubMed Central. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]

- Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

-

edoc.ub.uni-muenchen.de. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]

-

ResearchGate. (2018). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

Sources

- 1. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 2. 201935-41-3 | MFCD18394209 | 2-Chloro-5-methoxyphenylsulfonyl chloride [aaronchem.com]

- 3. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 201935-41-3 [chemicalbook.com]

- 5. CAS: 201935-41-3 | CymitQuimica [cymitquimica.com]

- 6. This compound | 201935-41-3 [sigmaaldrich.com]

- 7. 2-methoxy-5-methylbenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 8. 201935-41-3,2-Chloro-5-methoxybenzenesulfonyl Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 201935-41-3|this compound|BLD Pharm [bldpharm.com]

- 10. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 11. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 12. AT360505B - METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 13. Buy 2-Methoxy-5-(methylcarbamoyl)benzene-1-sulfonyl chloride (EVT-3016989) | 1291491-12-7 [evitachem.com]

- 14. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. cbijournal.com [cbijournal.com]

- 17. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2-chloro-5-methoxybenzene-1-sulfonyl chloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound (CAS No: 201935-41-3).[1][2][3][4] Moving beyond a simple recitation of techniques, this document delves into the causal logic behind the selection of analytical methods, the principles of data interpretation, and the synergy between different spectroscopic and crystallographic approaches. Designed for researchers, chemists, and drug development professionals, this guide establishes a self-validating framework for structural confirmation, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each section includes field-proven experimental protocols and predictive data, grounded in established chemical principles, to serve as both a practical manual and an educational resource.

Introduction: The Imperative of Structural Integrity

This compound is an important organic intermediate, valued for the reactive sulfonyl chloride moiety that allows for the synthesis of a diverse range of sulfonamides and sulfonate esters.[5] These derivatives are prevalent in medicinal chemistry and materials science. The precise substitution pattern on the benzene ring—a chloro group at position 2 and a methoxy group at position 5 relative to the sulfonyl chloride—is critical to the final product's chemical properties and biological activity. Consequently, rigorous and unequivocal confirmation of its molecular structure is not merely an academic exercise but a foundational requirement for its application in any synthetic campaign.

This guide presents an integrated analytical workflow designed to provide absolute confidence in the structure of the title compound. We will explore how complementary data from various techniques are woven together to build an unassailable structural proof.

Molecular Identity and Overview

Before delving into the elucidation process, we establish the compound's basic chemical identity.

-

IUPAC Name: this compound

-

Synonyms: 2-chloro-5-methoxybenzenesulfonyl chloride[4]

-

Molecular Formula: C₇H₆Cl₂O₃S

-

Molecular Weight: 241.09 g/mol

Below is a two-dimensional representation of the target structure.

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

Causality: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules because it provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei. It allows for the construction of the molecule's carbon-hydrogen skeleton. [6]

¹H NMR Spectroscopy

Analysis Rationale: The electronic nature of the substituents dictates the chemical shifts of the aromatic protons. The sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups are strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The methoxy (-OCH₃) group is electron-donating through resonance, shielding protons ortho and para to it (shifting them upfield).

Predicted ¹H NMR Data:

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.6 | d | 1H | H-6 | Ortho to the strongly withdrawing -SO₂Cl group. |

| ~7.2 | dd | 1H | H-4 | Meta to -SO₂Cl and -Cl, ortho to -OCH₃. |

| ~7.0 | d | 1H | H-3 | Ortho to the -Cl group and para to the -OCH₃ group. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-45° pulse width to ensure adequate relaxation between scans.

-

Set a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton counts. [7]

-

¹³C NMR Spectroscopy

Analysis Rationale: Carbon chemical shifts are also highly dependent on the electronic environment. Carbons directly attached to electronegative atoms (Cl, O, S) will be significantly deshielded.

Predicted ¹³C NMR Data:

| Predicted δ (ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C-5 | Attached to the electron-donating -OCH₃ group. |

| ~142 | C-1 | Attached to the strongly withdrawing -SO₂Cl group. |

| ~135 | C-2 | Attached to the electronegative -Cl group. |

| ~128 | C-6 | Para to the -Cl group. |

| ~120 | C-4 | Meta to most groups. |

| ~115 | C-3 | Ortho to the -OCH₃ group. |

| ~56 | -OCH₃ | Typical shift for a methoxy carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same spectrometer.

-

Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.

-

Use a 45° pulse width and a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing:

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). [7]

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups, which possess characteristic vibrational frequencies. For this molecule, the S=O and S-Cl bonds of the sulfonyl chloride group provide strong, diagnostic absorption bands. [8][9] Predicted IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980 - 2850 | C-H stretch (aliphatic, -CH₃) | Medium-Weak |

| 1590, 1480 | C=C stretch (aromatic ring) | Medium-Strong |

| 1385 - 1365 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong |

| 780 - 720 | C-Cl stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

References for ranges:[8][9][10][11]

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid purified compound directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added and averaged at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): The Molecular Weight and Formula Puzzle

Causality: Mass spectrometry provides the exact mass of the molecule, which is crucial for confirming the molecular formula. The fragmentation pattern offers additional clues about the molecule's structure, acting as a corroborating piece of evidence. The isotopic distribution is particularly informative for halogen-containing compounds. [12] Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z Value | Assignment | Rationale / Comments |

|---|---|---|

| 240, 242, 244 | [M]⁺ | Molecular ion peak. The characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio) will be observed. |

| 205 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |

| 176 | [M - SO₂]⁺ | Loss of sulfur dioxide (uncommon but possible). |

| 141 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 99 | [SO₂Cl]⁺ | Sulfonyl chloride fragment. Will show a characteristic 3:1 isotopic pattern for one chlorine atom. [8]|

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.

X-ray Crystallography: The Definitive 3D Structure

Causality: While spectroscopic methods provide powerful evidence for connectivity, X-ray crystallography provides direct, unambiguous proof of the three-dimensional atomic arrangement in a crystalline solid. [13]It is the gold standard for structural determination, yielding precise bond lengths, bond angles, and the absolute confirmation of the substituent positions on the aromatic ring. [14][15][16]

Caption: Workflow for single-crystal X-ray analysis.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by slow evaporation of a solvent from a saturated solution (e.g., using ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam using a diffractometer.

-

Rotate the crystal and collect a series of diffraction patterns over a wide angular range.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Use specialized software (e.g., SHELX) to solve the "phase problem" and generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Validation: The final refined structure is validated using metrics like the R-factor, and the resulting atomic coordinates are typically deposited in a crystallographic database.

Conclusion: A Convergence of Evidence

The structure of this compound is confirmed with the highest degree of scientific certainty through the convergence of data from multiple, independent analytical techniques.

-

Mass Spectrometry establishes the correct molecular weight and formula (C₇H₆Cl₂O₃S), with the isotopic pattern confirming the presence of two chlorine atoms.

-

Infrared Spectroscopy provides clear evidence for the key sulfonyl chloride functional group (strong S=O stretches) and the aromatic ether.

-

NMR Spectroscopy pieces together the molecular skeleton, confirming the 1,2,5-trisubstituted benzene ring, the presence and location of the methoxy group, and the relative positions of all atoms in the C-H framework.

-

X-ray Crystallography delivers the final, definitive proof, providing a three-dimensional snapshot of the molecule that validates the structural hypothesis derived from all spectroscopic data.

This integrated, self-validating approach ensures that the structural assignment is robust, reliable, and meets the rigorous standards required for advanced chemical research and development.

Safety Precautions

This compound is a hazardous chemical. As with all sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It reacts with water and nucleophiles.

-

Hazard Statements: Causes severe skin burns and eye damage. [3][17]* Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [18]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. [17][18] Always consult the full Safety Data Sheet (SDS) before handling this material. [17][18]

References

- Smolecule. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.

- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008-07-30).

- ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- Chemistry Blog. Sufonyl chloride infrared spectra.

- BLD Pharm. This compound SDS.

- Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.

- BenchChem. An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride.

- BLD Pharm. 201935-41-3|this compound|BLD Pharm.

- CymitQuimica. 2-methoxy-5-methylbenzene-1-sulfonyl chloride.

- ChemicalBook. This compound | 201935-41-3. (2025-07-16).

- PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.

- BenchChem. Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.

- Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).

- Thermo Fisher Scientific. 5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. (2024-03-29).

- Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones.

- ChemScene. 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride.

- University of Pennsylvania. Synthesis of sulfonyl chloride substrate precursors.

- NIST. Methanesulfonyl chloride - the NIST WebBook.

- Juvenus Drugs. This compound.

- ACS Publications. Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride.

- Apollo Scientific. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride.

- ChemicalBook. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.

- SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.

-

ResearchGate. Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[19][20]. Available at:

- Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- Sigma-Aldrich. This compound | 201935-41-3.

- PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042.

- Biosynth. 2-Chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 | CVA18753.

- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- Wikipedia. Benzenesulfonyl chloride.

- PubMed. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. (2018-06-25).

- Semantic Scholar. X-ray crystallography of chemical compounds.

Sources

- 1. This compound | 201935-41-3 [chemicalbook.com]

- 2. This compound – Juvenus Drugs [juvenusdrugs.com]

- 3. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 201935-41-3 [sigmaaldrich.com]

- 5. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. researchgate.net [researchgate.net]

- 20. 201935-41-3|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-chloro-5-methoxybenzene-1-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Sulfonyl Chloride

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design. Its ability to act as a bioisostere for amides and carboxylic acids, coupled with its unique hydrogen bonding capabilities and metabolic stability, has cemented its place in a multitude of therapeutic agents.[1] At the heart of sulfonamide synthesis lies the pivotal reagent: the sulfonyl chloride. This guide provides an in-depth technical overview of 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS Number: 201935-41-3), a highly functionalized building block that offers medicinal chemists a valuable tool for the synthesis of complex and biologically active molecules.[2]

This document will delve into the essential chemical and physical properties of this compound, provide a detailed, field-proven protocol for its synthesis, and explore its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively and safely utilize this versatile reagent in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 201935-41-3 | [3] |

| Molecular Formula | C₇H₆Cl₂O₃S | |

| Molecular Weight | 241.09 g/mol | |

| Appearance | Solid | |

| Melting Point | 42-43 °C | [4] |

| Purity | Typically ≥95% | [4] |

Safety and Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. In case of accidental contact, immediate and thorough washing of the affected area is crucial, and medical attention should be sought. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of primary anilines to a variety of functional groups via a diazonium salt intermediate.[1][5] The following protocol is a robust and reliable method starting from the commercially available 4-chloro-3-methoxyaniline.

Caption: Formation of sulfonamides via nucleophilic substitution.

Case Study: Synthesis of a Novel Indazole-Sulfonamide MAPK1 Inhibitor

A compelling example of the application of this compound in drug discovery is the synthesis of a novel indazole-sulfonamide with potential inhibitory activity against Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cellular signaling pathways implicated in cancer. [6] Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole [6] Materials:

-

5-nitroindazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

This compound

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Chloride solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 5-nitroindazole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium salt of 5-nitroindazole.

-

Add a solution of this compound (2 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole as a white solid (88% yield). [6] Characterization of the Product:

The successful synthesis of the target sulfonamide was confirmed by comprehensive analytical data, including a melting point of 204-205 °C. [6]

Spectral Data and Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| OCH₃ | ~3.9 | s | Singlet for the methoxy protons. |

| Ar-H | 7.0 - 7.8 | m | Complex multiplet for the three aromatic protons. |

| ¹³C NMR | |||

| OCH₃ | ~56 | Methoxy carbon. | |

| Ar-C | 110 - 160 | Aromatic carbons, with shifts influenced by the chloro, methoxy, and sulfonyl chloride substituents. | |

| C-SO₂Cl | ~140 | Carbon attached to the sulfonyl chloride group. |

Note: These are predicted values and may vary from experimentally determined spectra. Researchers are encouraged to acquire their own analytical data for confirmation.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex sulfonamides, particularly in the context of drug discovery and development. Its well-defined reactivity, coupled with the strategic placement of its chloro and methoxy substituents, provides medicinal chemists with a powerful tool to explore novel chemical space. The protocols and data presented in this guide offer a solid foundation for the safe and effective utilization of this important building block in the pursuit of new therapeutic agents.

References

- 1. Sandmeyer_reaction [chemeurope.com]

- 2. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (2012) | Wenxia Gao | 1 Citations [scispace.com]

- 3. This compound | 201935-41-3 [chemicalbook.com]

- 4. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Introduction

2-Chloro-5-methoxybenzene-1-sulfonyl chloride is a key aromatic sulfonyl chloride intermediate, playing a pivotal role in the synthesis of a variety of complex organic molecules. Its strategic substitution pattern, featuring a chloro, a methoxy, and a reactive sulfonyl chloride group, makes it a valuable building block for the pharmaceutical and agrochemical industries. The sulfonyl chloride moiety is a versatile functional group, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity is harnessed in the development of novel therapeutic agents and crop protection chemicals. For instance, the corresponding sulfonamide, 2-chloro-5-methoxybenzene-1-sulfonamide, has been investigated for its selective nematicidal properties[1]. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for a research and development setting.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. The most logical and regiochemically controlled method involves the conversion of a pre-functionalized aniline derivative via a Sandmeyer-type reaction. An alternative, though potentially less selective, approach is the direct chlorosulfonation of a substituted benzene ring.

Preferred Synthetic Route: Sandmeyer Chlorosulfonylation of 2-Chloro-5-methoxyaniline

The Sandmeyer reaction offers unparalleled regiochemical control, as the position of the sulfonyl chloride group is dictated by the location of the amino group on the starting aniline. This method proceeds in two key steps: the diazotization of the primary aromatic amine, followed by the copper-catalyzed reaction of the resulting diazonium salt with sulfur dioxide.

Causality of Experimental Choices: This pathway is favored due to the readily available starting material, 2-chloro-5-methoxyaniline, and the high degree of regioselectivity. The reaction conditions are well-established and can be performed in standard laboratory equipment. The use of an in-situ generated diazonium salt minimizes its accumulation, enhancing the safety of the procedure.

Alternative Synthetic Route: Electrophilic Chlorosulfonation of 4-Chloroanisole

An alternative approach is the direct chlorosulfonation of 4-chloroanisole using chlorosulfonic acid. This reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced onto the aromatic ring.

Causality of Experimental Choices: While seemingly more direct, this route is hampered by a lack of regiochemical control. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. This would likely lead to a mixture of isomers, including the desired product, as well as products where the sulfonyl chloride group is positioned at other locations on the ring. The separation of these isomers would be challenging, making this route less practical for the synthesis of a single, pure compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for the diazotization of anilines and subsequent chlorosulfonylation[2][3][4].

Step 1: Diazotization of 2-Chloro-5-methoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-5-methoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Chlorosulfonylation

-

In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid.

-

Saturate this solution with sulfur dioxide gas at 0-10 °C. Alternatively, a stable SO2 surrogate like DABSO can be used for a safer and more convenient procedure[5][6][7][8].

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous gas evolution (nitrogen) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-water.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Chloro-5-methoxyaniline |

| Reagents | Sodium Nitrite, Hydrochloric Acid, Acetic Acid, Sulfur Dioxide (or DABSO), Copper(I) Chloride |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% |

| Appearance of Product | Off-white to light yellow solid |

| Molecular Formula | C₇H₆Cl₂O₃S |

| Molecular Weight | 241.09 g/mol |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with coupling patterns consistent with the substitution pattern. The methoxy protons will appear as a sharp singlet at approximately δ 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, including the carbon attached to the sulfonyl chloride group, which will be significantly downfield. The methoxy carbon will appear at approximately δ 56-57 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group at approximately 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch)[9]. Other notable peaks will include C-H stretching of the aromatic ring and the methoxy group, and C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound (241.09 g/mol ). The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.

-

-

Melting Point:

-

The melting point of the purified solid should be determined and compared with literature values.

-

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the Sandmeyer chlorosulfonylation of 2-chloro-5-methoxyaniline. This method provides excellent regiochemical control and generally affords good yields. The resulting sulfonyl chloride is a valuable intermediate for the synthesis of biologically active molecules and other fine chemicals. The protocols and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

- Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

- Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Google Patents. (n.d.). AT360505B - METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES.

-

Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

Google Patents. (2012). US 2012/0309796 A1. Retrieved from [Link]

-

Figshare. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

ResearchGate. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Request PDF. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

-

Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

-

Chemistry & Biology Interface. (2011). Chemistry & Biology Interface. Retrieved from [Link]

-

UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). EP3083555B1 - Processes for the diazotization of 2,5-dichloroanilines.

-

PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-CHLOROANISOLE. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 | CVA18753 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. AT360505B - METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES - Google Patents [patents.google.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 7. Collection - Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Letters - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Mechanism of Action of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

This guide provides a comprehensive technical overview of the synthesis, reactivity, and core mechanism of action of 2-chloro-5-methoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides as key intermediates and building blocks in organic synthesis. This document will delve into the nuanced electronic effects of the substituents, the stereoelectronics of its primary reaction pathways, and provide actionable experimental protocols.

Introduction: The Strategic Importance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents in modern organic chemistry, prized for their ability to form stable sulfonamide and sulfonate ester linkages. The specific substitution pattern on the aromatic ring, however, is not merely a matter of molecular bookkeeping; it is a strategic choice that profoundly influences the reactivity and utility of the reagent. This compound is a case in point, offering a unique combination of electronic and steric properties that render it a valuable tool in multi-step synthesis.

The presence of a chloro group at the 2-position and a methoxy group at the 5-position creates a distinct electronic environment around the sulfonyl chloride moiety. This guide will elucidate how this specific arrangement dictates the reagent's mechanism of action, with a focus on its primary roles in sulfonamide and sulfonate ester formation, as well as its utility in transition metal-catalyzed cross-coupling reactions.

Core Mechanism of Action: Bimolecular Nucleophilic Substitution at Sulfur (Sₙ2-type)

The principal mechanism of action for this compound in its reactions with nucleophiles, such as amines and alcohols, is a concerted, bimolecular nucleophilic substitution at the tetracoordinate sulfur atom.[1] This pathway is analogous to the well-known Sₙ2 reaction at a carbon center, involving a single transition state and resulting in an inversion of configuration at the sulfur atom.[1]

The reaction is initiated by the attack of the nucleophile on the electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This nucleophilic attack and the departure of the chloride leaving group occur simultaneously, passing through a trigonal bipyramidal transition state.[1]

Figure 1: Generalized Sₙ2-type mechanism at the sulfonyl sulfur.

The Influence of Substituents on Reactivity

The reactivity of the sulfonyl chloride is critically modulated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[2][3]

In the case of this compound:

-

2-Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which increases the electrophilicity of the sulfonyl sulfur and makes the molecule more reactive towards nucleophiles.[3]

-

5-Methoxy Group: The methoxy group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the sulfonyl chloride and chloro groups. However, its position meta to the sulfonyl chloride group means its resonance effect is less pronounced compared to an ortho or para positioning.

This specific substitution pattern results in a finely tuned reactivity profile, making it a versatile reagent for a range of synthetic applications.

Applications in Organic Synthesis

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4]

Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole

A notable example of sulfonamide synthesis using this reagent is the preparation of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole.[3]

-

To a solution of 5-nitro-1H-indazole in an appropriate solvent, add sodium hydride to form the sodium salt.

-

Stir the mixture for 30 minutes.

-

Add this compound (2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup with dichloromethane and a saturated aqueous sodium chloride solution.

-

Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to yield the desired product.

Synthesis of Sulfonate Esters

Similarly, this compound reacts with alcohols or phenols to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[5] The reaction is also typically carried out in the presence of a base like pyridine.

Experimental Protocol: General Synthesis of Aryl Sulfonates from Phenols

The following is a general procedure for the synthesis of aryl sulfonates, which can be adapted for this compound.[6]

-

Dissolve the phenol (1.0 equivalent) in dichloromethane.

-

Add pyridine (2.0 equivalents) to the solution.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.

-

Purify the crude product by silica gel column chromatography.

| Reactant Class | Product Class | Key Reaction Conditions |

| Primary/Secondary Amines | Sulfonamides | Base (e.g., pyridine, triethylamine) |

| Alcohols/Phenols | Sulfonate Esters | Base (e.g., pyridine) |

Palladium-Catalyzed Cross-Coupling Reactions

Beyond its traditional role in forming S-N and S-O bonds, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] In these reactions, the sulfonyl chloride group can be displaced to form new carbon-carbon bonds. This desulfonylative cross-coupling expands the synthetic utility of this reagent class.[8][9]

The catalytic cycle for the Suzuki-Miyaura cross-coupling of an arylsulfonyl chloride generally involves:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the Ar-SO₂Cl bond.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its primary mechanism of action proceeds through a bimolecular nucleophilic substitution at the sulfur atom, a pathway that is finely tuned by the electronic effects of its chloro and methoxy substituents. This controlled reactivity allows for the efficient synthesis of sulfonamides and sulfonate esters. Furthermore, its participation in palladium-catalyzed cross-coupling reactions significantly broadens its synthetic potential. A thorough understanding of its mechanistic underpinnings, as detailed in this guide, is essential for its effective application in the design and execution of complex synthetic strategies.

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 10. researchgate.net [researchgate.net]

Spectral Characterization of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the expected spectral data for 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No: 201935-41-3). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics of the molecule, grounded in fundamental principles of spectroscopy and data from analogous structures. Furthermore, it details the standardized protocols for acquiring such data, ensuring a self-validating system for experimental work.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a substituted aromatic compound with the molecular formula C₇H₆Cl₂O₃S.[1] Its structure, featuring a benzene ring with chloro, methoxy, and sulfonyl chloride substituents, dictates a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity and purity after synthesis.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 1370 - 1390 | SO₂ Asymmetric Stretch | Strong | Characteristic for sulfonyl chlorides. |

| 1170 - 1190 | SO₂ Symmetric Stretch | Strong | Characteristic for sulfonyl chlorides. |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds. |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | From the methoxy group. |

| 1580 - 1600, 1470-1500 | Aromatic C=C Bending | Medium-Strong | Skeletal vibrations of the benzene ring. |

| 1250 - 1280 | Aryl-O Asymmetric Stretch | Strong | From the methoxy group. |

| 1020 - 1050 | Aryl-O Symmetric Stretch | Medium | From the methoxy group. |

| 700 - 800 | C-Cl Stretch | Strong | Characteristic for aryl chlorides. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A cluster of peaks is expected around m/z 240, 242, and 244. The relative intensities of these peaks will be determined by the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The most abundant peak in this cluster will correspond to the molecule containing ³⁵Cl₂ and ³²S.

-

Major Fragmentation Pathways: The sulfonyl chloride group is prone to fragmentation.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

Separation: The compound travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By following these methodologies, scientists can confidently acquire and interpret the necessary data to verify the structure and purity of this important chemical intermediate. The causality behind the predicted spectral features is rooted in the fundamental electronic effects of the substituents on the aromatic ring, providing a logical and scientifically sound basis for analysis.

References

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Introduction

2-Chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No: 201935-41-3) is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where the sulfonyl chloride moiety acts as a versatile handle for constructing complex molecular architectures.[2][3] The presence of both a chloro and a methoxy substituent on the benzene ring introduces a nuanced electronic environment that significantly influences the reactivity of the sulfonyl chloride group. This guide provides an in-depth analysis of the structural features, reactivity patterns, and practical considerations for utilizing this reagent, aimed at researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity, present validated experimental protocols, and discuss its application in the synthesis of biologically relevant molecules.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic interplay of its constituent functional groups. The sulfonyl chloride (-SO₂Cl) group itself is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and chlorine atoms. This effect renders the sulfur atom highly electrophilic and thus susceptible to attack by nucleophiles.

The substituents on the aromatic ring further modulate this electrophilicity:

-

Methoxy Group (-OCH₃): Located para to the chloro group and ortho to the sulfonyl chloride, the methoxy group exerts a dual electronic influence. It is electron-donating via resonance (+R effect) by delocalizing its lone pair of electrons into the ring, while simultaneously being electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity. Typically, the resonance effect dominates, enriching the electron density of the aromatic ring.

-

Chloro Group (-Cl): Positioned meta to the sulfonyl chloride, the chloro group is a deactivating substituent. Its strong inductive (-I) effect withdraws electron density from the ring, making it a net EWG, despite a weak, opposing resonance (+R) effect.

The combination of a powerful EWG (-SO₂Cl), a moderate deactivating EWG (-Cl), and an activating group (-OCH₃) creates a unique electronic environment. The net effect is a highly electrophilic sulfur center, primed for reaction, while the substitution pattern offers potential for regioselective transformations on the ring itself.

Caption: Electronic effects of substituents on the sulfonyl chloride group.

Core Reactivity: Nucleophilic Substitution at the Sulfur Center

The primary and most synthetically valuable reaction of this compound is nucleophilic substitution. The electron-deficient sulfur atom serves as a prime target for a wide range of nucleophiles, leading to the formation of stable sulfur-heteroatom bonds.

Sulfonamide Synthesis

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant application of this reagent. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Caption: General workflow for sulfonamide synthesis.

Field-Proven Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole [5]

This protocol illustrates a typical application in heterocyclic chemistry, where the sulfonamide linkage is used to functionalize a bioactive scaffold.[5]

-

Reagent Preparation: To a solution of 5-nitroindazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM), add a non-nucleophilic base such as triethylamine (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Reaction: Add this compound (2 equivalents) to the mixture portion-wise. Allow the reaction to proceed at room temperature for 6 hours.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with a saturated aqueous sodium chloride solution (brine), dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired sulfonamide.[5]

Sulfonate Ester Synthesis

Reacting the sulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters.[2] This reaction is fundamental for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.

Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. Pyridine is often used as both the base and a catalyst.

Exemplary Protocol: General Synthesis of an Aryl Sulfonate Ester

-

Setup: Dissolve the alcohol (1 equivalent) in pyridine at 0 °C.

-

Addition: Slowly add this compound (1.1 equivalents) to the solution.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl to remove pyridine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue via column chromatography.

Hydrolysis

A crucial aspect of the reactivity of sulfonyl chlorides is their susceptibility to hydrolysis.[2] In the presence of water, this compound will hydrolyze to the corresponding 2-chloro-5-methoxybenzenesulfonic acid.

Causality and Prevention: This reaction occurs because water can act as a nucleophile. The rate of hydrolysis is dependent on factors like temperature and solvent polarity.[6] For this reason, reactions involving sulfonyl chlorides are almost always performed under anhydrous conditions to maximize the yield of the desired product and prevent the formation of the sulfonic acid byproduct.

Tabulated Spectroscopic and Physical Data

A self-validating protocol requires robust characterization of both starting materials and products. The following table provides key physical and spectroscopic data for the title compound and a representative derivative.

| Property | This compound | 2-Chloro-5-methoxybenzenesulfonamide[7] |

| Molecular Formula | C₇H₆Cl₂O₃S | C₇H₈ClNO₃S |

| Molecular Weight | 241.09 g/mol | 221.66 g/mol |

| CAS Number | 201935-41-3[1][8] | 502187-53-3 |

| Appearance | Off-white to white solid | White solid |

| ¹H NMR (CDCl₃, δ) | ~7.5-7.8 (m, 2H), ~7.0 (m, 1H), ~3.9 (s, 3H) | ~7.5 (d, 1H), ~7.3 (dd, 1H), ~6.9 (d, 1H), ~4.9 (s, 2H, -SO₂NH₂), ~3.8 (s, 3H, -OCH₃) |

| Key IR (cm⁻¹) | ~1370, ~1170 (S=O stretch) | ~3350, ~3250 (N-H stretch), ~1340, ~1160 (S=O stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion: A Versatile and Reactive Synthetic Tool

This compound is a powerful and versatile reagent for synthetic chemists. Its high reactivity is driven by the strongly electrophilic sulfur atom, a feature enhanced by the electron-withdrawing nature of the sulfonyl chloride and chloro substituents. This inherent reactivity allows for the efficient synthesis of sulfonamides and sulfonate esters, which are critical functional groups in drug discovery and materials science.[9][10][11] Understanding the electronic landscape of the molecule and the causality behind its reactivity—including its sensitivity to hydrolysis—is paramount for its successful application. The protocols and data provided herein serve as a validated foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

-

Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

-

Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

- METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES.

-

2-Chloro-5-methylbenzene-1-sulfonyl chloride. MySkinRecipes. [Link]

-

2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042. PubChem. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]